2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclodecane core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[331Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and cyclohexanone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the diazatricyclodecane core.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The diazatricyclodecane core may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Diazatricyclodecane Compounds: Other compounds with diazatricyclodecane cores may have similar structural properties but differ in their substituents and overall activity.
Uniqueness
2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its combination of an indole moiety and a diazatricyclodecane core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H29N3O |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(1-benzylindol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C26H29N3O/c1-3-26-17-28-15-25(2,24(26)30)16-29(18-26)23(28)21-14-27(13-19-9-5-4-6-10-19)22-12-8-7-11-20(21)22/h4-12,14,23H,3,13,15-18H2,1-2H3 |
InChI Key |
VFPSTOILJVMHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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